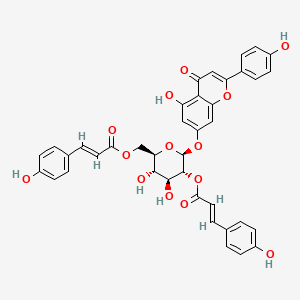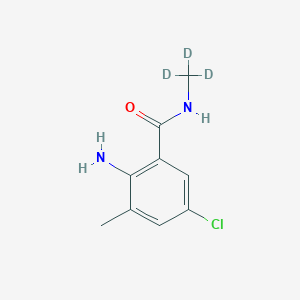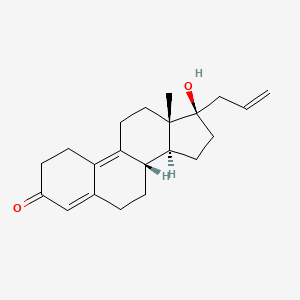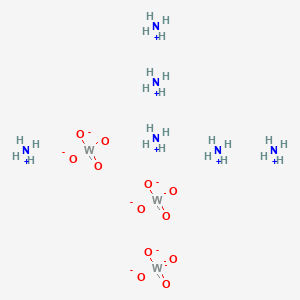
Merphos-d27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merphos-d27 is a labeled organophosphate pesticide primarily used in the agriculture industry. It is a specialty product often utilized in proteomics research applications. The molecular formula of this compound is C12D27PS3, and it has a molecular weight of 325.68 .
Preparation Methods
The preparation of Merphos-d27 involves synthetic routes that typically include the reaction of tributyl phosphorotrithioite with deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound. Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with a focus on maintaining high purity and yield .
Chemical Reactions Analysis
Merphos-d27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced form using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Merphos-d27 has several scientific research applications, including:
Chemistry: It is used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: In biological research, this compound is used to study the effects of organophosphate pesticides on living organisms.
Medicine: Although not used for diagnostic or therapeutic purposes, this compound can be used in medical research to understand the toxicological effects of organophosphates.
Industry: In the agricultural industry, this compound is used as a pesticide to control pests and improve crop yields
Mechanism of Action
The mechanism of action of Merphos-d27 involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets and pathways involved in this process are similar to those of other organophosphate pesticides .
Comparison with Similar Compounds
Merphos-d27 can be compared with other similar compounds such as:
Tributyl phosphorotrithioite: This compound shares a similar structure and function with this compound but does not contain deuterium atoms.
Phosphorotrithious acid, tributyl ester: Another similar compound with comparable chemical properties and applications.
Folex: A defoliant with a similar chemical structure used in agricultural applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and identification of reaction pathways are crucial .
Properties
Molecular Formula |
C12H27PS3 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
KLAPGAOQRZTCBI-DGRGSPICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCSP(SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)


![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)


![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)


![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)

